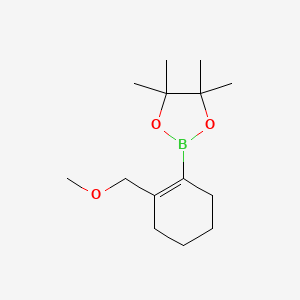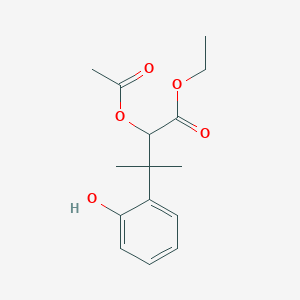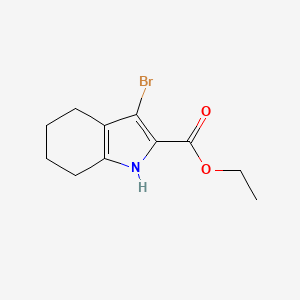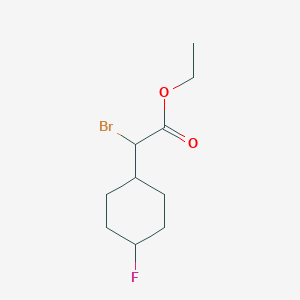
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is an organic compound with the molecular formula C10H16BrFO2. It is a colorless to tan liquid that is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromo group and a fluorocyclohexyl group attached to an acetate moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate can be synthesized through a multi-step process involving the bromination of 4-fluorocyclohexylacetate. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 2-(4-fluorocyclohexyl)acetate.
Oxidation Reactions: The acetate moiety can be oxidized to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethyl 2-(4-fluorocyclohexyl)acetates.
Reduction: Formation of ethyl 2-(4-fluorocyclohexyl)acetate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives
Scientific Research Applications
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: In the development of new drug candidates and medicinal chemistry.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a probe or reagent in biochemical assays and studies
Mechanism of Action
The mechanism of action of Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate involves its reactivity as an electrophile due to the presence of the bromo group. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromo group, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Bromo-2,2-difluoroacetate: Contains a difluoro group instead of a fluorocyclohexyl group.
Ethyl 2-Bromo-2-(4-chlorocyclohexyl)acetate: Contains a chlorocyclohexyl group instead of a fluorocyclohexyl group.
Ethyl 2-Bromo-2-(4-methylcyclohexyl)acetate: Contains a methylcyclohexyl group instead of a fluorocyclohexyl group
Uniqueness
Ethyl 2-Bromo-2-(4-fluorocyclohexyl)acetate is unique due to the presence of the fluorocyclohexyl group, which imparts specific chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various chemical and pharmaceutical applications .
Properties
IUPAC Name |
ethyl 2-bromo-2-(4-fluorocyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXNJWLWBJQIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCC(CC1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
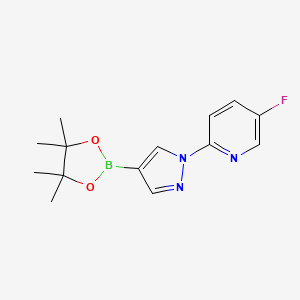
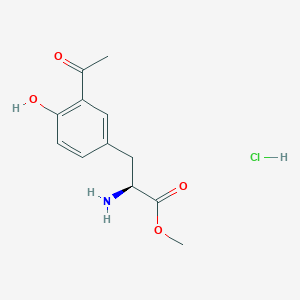
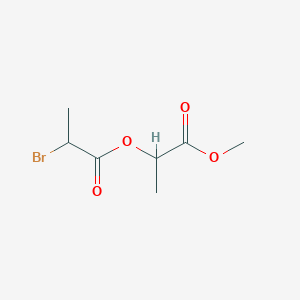
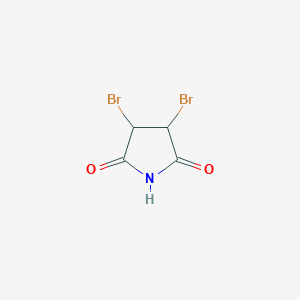
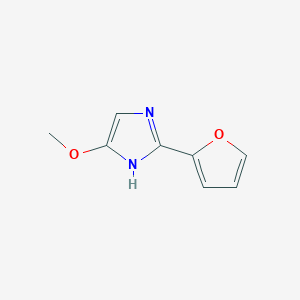
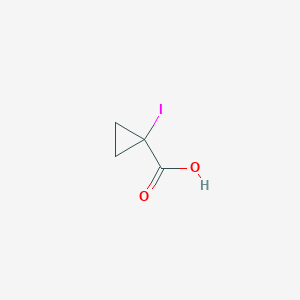
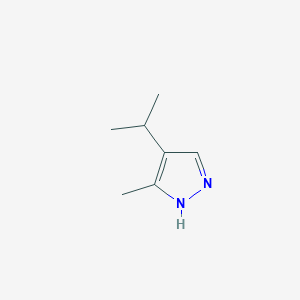
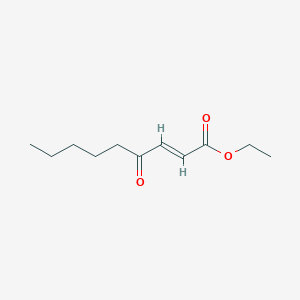
![Methyl 8-Methoxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B8177102.png)
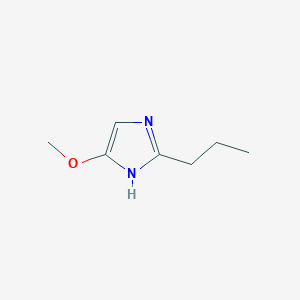
![1-Boc-3-[(1-pyrrolyl)methyl]piperidine](/img/structure/B8177111.png)
